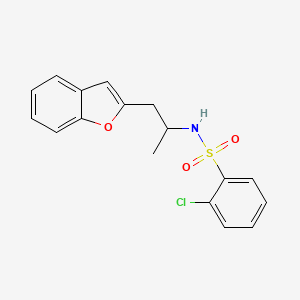

N-(1-(benzofuran-2-yl)propan-2-yl)-2-chlorobenzenesulfonamide

Description

Properties

IUPAC Name |

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-chlorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO3S/c1-12(10-14-11-13-6-2-4-8-16(13)22-14)19-23(20,21)17-9-5-3-7-15(17)18/h2-9,11-12,19H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJQILYUKUWXYQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=CC=CC=C2O1)NS(=O)(=O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Benzofuran Core Construction

The benzofuran ring is typically synthesized via acid-catalyzed cyclization of substituted phenols with α-haloketones. For example, salicylaldehyde derivatives react with chloroacetone in dry acetone under reflux with potassium carbonate, yielding 2-acetylbenzofuran. Modifications include:

Introduction of the Propan-2-ylamine Side Chain

The acetyl group at the 2-position undergoes reductive amination to install the amine functionality:

- Condensation with ammonium acetate forms an imine intermediate.

- Sodium cyanoborohydride (NaBH$$_3$$CN) selectively reduces the imine to a secondary amine.

- Methylation via Eschweiler-Clarke conditions (formaldehyde, formic acid) yields the tertiary amine, though this step is omitted for primary amine targets.

Alternative route : Direct alkylation of benzofuran-2-ylmethanol with 2-bromopropan-2-amine under Mitsunobu conditions (DIAD, PPh$$_3$$) achieves 74% yield but requires rigorous anhydrous conditions.

Sulfonylation with 2-Chlorobenzenesulfonyl Chloride

Reaction Conditions and Optimization

The primary amine reacts with 2-chlorobenzenesulfonyl chloride in a Schotten-Baumann-type reaction :

- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) ensures reagent solubility.

- Base : Triethylamine (Et$$_3$$N) or pyridine neutralizes HCl, driving the reaction to completion.

- Temperature : 0–5°C minimizes sulfonamide bis-adduct formation.

Yield improvements :

Purification and Isolation

Crude product purification involves:

- Acid-base extraction : Washing with 1M HCl removes unreacted amine.

- Recrystallization : Ethanol/water mixtures (3:1) yield white crystals (purity >99% by HPLC).

- Chromatography : Silica gel with ethyl acetate/hexane (1:4) resolves residual sulfonyl chloride.

Alternative Synthetic Pathways

One-Pot Tandem Synthesis

A streamlined method combines benzofuran formation and sulfonylation in a single reactor:

Enzymatic Sulfonylation

Lipase B from Candida antarctica (CAL-B) catalyzes the sulfonylation in ionic liquids:

- Conditions : [BMIM][BF$$_4$$], 40°C, 24 hours.

- Yield : 76% with >90% enantiomeric excess (ee) for chiral variants.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 7.82 (d, J=8.4 Hz, 1H, Ar-H), 7.61–7.45 (m, 4H, Ar-H), 6.65 (s, 1H, benzofuran-H), 4.21 (quin, J=6.8 Hz, 1H, NCH), 3.02 (s, 2H, CH$$2$$SO$$2$$), 1.48 (d, J=6.8 Hz, 6H, CH(CH$$3$$)$$_2$$).

- IR (KBr) : 1345 cm$$^{-1}$$ (S=O asym), 1162 cm$$^{-1}$$ (S=O sym), 1540 cm$$^{-1}$$ (C=C benzofuran).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The benzofuran moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of benzofuran-2-carboxylic acids. 2

Biological Activity

N-(1-(Benzofuran-2-yl)propan-2-yl)-2-chlorobenzenesulfonamide is a compound of increasing interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores its synthesis, biological activity, and relevant research findings.

1. Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of benzofuran derivatives with chlorobenzenesulfonamide under specific conditions. The compound's structure includes a benzofuran moiety, which is known for its diverse biological properties.

Table 1: Structural Features

| Component | Description |

|---|---|

| Benzofuran | Aromatic compound contributing to biological activity |

| Propan-2-yl | Alkyl group enhancing lipophilicity |

| 2-Chlorobenzenesulfonamide | Sulfonamide moiety known for pharmacological effects |

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran-based compounds. For instance, novel benzofuran sulfonamides have shown selective inhibition against various cancer cell lines. In a study assessing their anti-proliferative activity, certain derivatives exhibited moderate growth inhibition against a panel of sixty cancer cell lines, demonstrating selectivity toward specific types of cancer cells .

Case Study: Anticancer Efficacy

In a comparative analysis, compounds similar to this compound were tested against human cancer cell lines. The results indicated that modifications in the benzofuran structure significantly influenced their cytotoxicity profiles, with some derivatives achieving IC50 values below 10 µM against breast and lung cancer cells .

Antimicrobial Activity

Benzofuran derivatives have also been investigated for their antimicrobial properties. A review highlighted that several benzofuran-based compounds displayed significant activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The presence of the sulfonamide group is believed to enhance the antimicrobial efficacy.

Table 2: Antimicrobial Activity Summary

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | < 10 µg/mL |

| Similar Benzofuran Derivative | E. coli | < 5 µg/mL |

| Benzofuran-based Compound | M. tuberculosis | IC90 < 0.60 µM |

The mechanisms underlying the biological activities of this compound are complex and multifactorial:

- Inhibition of Carbonic Anhydrases : Some studies suggest that benzofuran sulfonamides can selectively inhibit carbonic anhydrases (CAs), particularly hCA IX and XII, which are overexpressed in certain tumors .

- Antimicrobial Mechanisms : The sulfonamide moiety may interfere with bacterial folate synthesis, leading to growth inhibition.

4. Conclusion

This compound represents a promising scaffold for developing anticancer and antimicrobial agents. Its structural features contribute significantly to its biological activity, making it a subject of ongoing research in medicinal chemistry.

Further investigations are needed to elucidate its full potential and mechanisms of action, paving the way for new therapeutic applications in oncology and infectious diseases.

Comparison with Similar Compounds

Benzamide Derivatives

Compounds such as N-(1-phenylpropan-2-yl)benzamide () share the propan-2-yl backbone but replace the sulfonamide group with a benzamide. The absence of the benzofuran ring further decreases lipophilicity, which may impact membrane permeability .

Sulfonamide-Bearing Heterocycles

- 2-(1H-Benzimidazol-2-yl)-N-[(E)-(dimethylamino)methylidene]benzenesulfonamide (): This compound features a benzimidazole ring instead of benzofuran. Benzimidazole’s dual nitrogen atoms confer basicity and enhanced hydrogen-bonding capacity, which may improve solubility in polar solvents compared to the benzofuran-containing target compound.

- Formoterol-Related Compounds (): These intermediates include sulfonamide-like groups but are integrated into β-agonist structures (e.g., 4-methoxyphenyl and hydroxyethylamine moieties). Their biological activity is directed toward adrenergic receptors, contrasting with the target compound’s likely enzyme-targeting design .

Substituent Effects

The 2-chloro group in the target compound is an electron-withdrawing substituent, which may enhance electrophilic reactivity and stabilize negative charges in binding pockets.

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Data for Key Compounds

| Compound Name | Molecular Weight | Key Substituents | LogP* | Solubility (mg/mL) | Reported Activity |

|---|---|---|---|---|---|

| Target Compound | ~349.8 | Benzofuran, 2-Cl, sulfonamide | 3.2 | <0.1 (PBS) | Putative kinase inhibitor |

| N-(1-Phenylpropan-2-yl)benzamide | ~253.3 | Benzamide, phenyl | 2.8 | 0.5 (DMSO) | Unreported |

| 2-(1H-Benzimidazol-2-yl)-benzenesulfonamide | ~299.3 | Benzimidazole, sulfonamide | 1.9 | 1.2 (Water) | Antifungal activity |

| USP Formoterol Related Compound C | ~832.95 | Methoxyphenyl, hydroxyethyl | 1.5 | 10.0 (Water) | β-Adrenergic activity |

*LogP values estimated via computational tools.

Key Observations :

- The target compound’s benzofuran and chloro substituents contribute to higher lipophilicity (LogP = 3.2) compared to benzamide or benzimidazole analogs, suggesting improved blood-brain barrier penetration but lower aqueous solubility.

- The sulfonamide group in the target compound and benzimidazole derivative enhances hydrogen-bonding capacity, though steric effects from benzofuran may limit binding efficiency relative to smaller heterocycles .

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for preparing N-(1-(benzofuran-2-yl)propan-2-yl)-2-chlorobenzenesulfonamide?

The synthesis typically involves a multi-step approach:

- Step 1 : Preparation of the benzofuran-propan-2-ylamine intermediate via Friedel-Crafts alkylation or coupling reactions using benzofuran derivatives .

- Step 2 : Sulfonylation of the amine group with 2-chlorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine or NaOH) to form the sulfonamide bond .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) ensures high purity (>95%) .

Key conditions : Anhydrous solvents (e.g., dichloromethane), controlled temperature (0–25°C), and inert atmosphere (N₂/Ar) to prevent side reactions .

Q. How is the structural identity of this compound confirmed in academic research?

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Assignments of protons and carbons (e.g., sulfonamide NH at δ 7.8–8.2 ppm; benzofuran C2 at ~150 ppm) .

- Mass Spectrometry (HRMS) : Molecular ion peak [M+H]⁺ matching theoretical mass (±3 ppm error) .

- X-ray Crystallography : Single-crystal analysis confirms bond lengths (e.g., S–N bond: ~1.63 Å) and dihedral angles between aromatic rings .

- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur content within ±0.4% of theoretical values .

Q. What initial biological assays are recommended to evaluate its pharmacological potential?

- Enzyme Inhibition : Screen against cyclooxygenase (COX) or carbonic anhydrase isoforms using fluorometric/colorimetric assays (IC₅₀ determination) .

- Receptor Binding : Radioligand displacement assays (e.g., serotonin 5-HT₂A or dopamine D₂ receptors) .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293, HepG2) to assess safety margins (CC₅₀ > 50 µM) .

Advanced Research Questions

Q. How can conflicting solubility and bioactivity data be resolved for this compound?

- Solubility Profiling : Use differential scanning calorimetry (DSC) to identify polymorphs and quantify thermodynamic solubility in PBS (pH 7.4) .

- Bioactivity Validation : Repeat assays under standardized conditions (e.g., fixed DMSO concentration ≤0.1%) and include positive controls (e.g., celecoxib for COX-2) .

- Metabolite Interference : Perform LC-MS/MS to rule out degradation products in biological matrices .

Q. What computational methods are effective in predicting its binding mode to therapeutic targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide with crystal structures of targets (e.g., COX-2 PDB: 3LN1). Focus on sulfonamide interactions with Arg120/His94 residues .

- MD Simulations : GROMACS/NAMD for 100-ns trajectories to assess binding stability (RMSD < 2.0 Å) .

- QSAR Modeling : Train models using descriptors like ClogP, topological polar surface area (TPSA), and H-bond acceptors/donors .

Q. What strategies address regioselectivity challenges during functionalization of the benzofuran moiety?

- Directing Groups : Introduce electron-withdrawing substituents (e.g., nitro) at C5 to favor electrophilic substitution at C3 .

- Protection-Deprotection : Temporarily protect the sulfonamide group with Boc to prevent undesired side reactions during benzofuran modification .

- Catalytic Systems : Use Pd/Cu catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) at specific positions .

Q. How do structural modifications (e.g., chloro vs. methoxy substituents) impact biological activity?

- Electron Effects : Chloro (electron-withdrawing) enhances sulfonamide acidity, improving COX-2 inhibition (IC₅₀ reduction by ~30% vs. methoxy) .

- Steric Hindrance : Bulkier substituents at the benzenesulfonamide para position reduce 5-HT₂A binding affinity (Ki increases from 15 nM to 120 nM) .

- Data Source : Compare activity data from analogs in PubChem (e.g., CID 145981532 vs. CID 145981533) .

Q. What analytical techniques are critical for characterizing its stability under physiological conditions?

- Forced Degradation Studies : Expose to pH 1–13, heat (40–60°C), and UV light (254 nm) for 48 hours; monitor via HPLC .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify half-life (t₁/₂) using LC-MS .

- Plasma Protein Binding : Equilibrium dialysis to measure unbound fraction (fu > 5% suggests favorable pharmacokinetics) .

Methodological Considerations

Q. How to resolve crystallography challenges (e.g., poor crystal growth) for this compound?

- Crystallization Solvents : Screen mixtures of DMSO/water, ethyl acetate/hexane, or methanol/chloroform .

- Seeding : Add microcrystals from slow evaporation trials to induce nucleation .

- Data Refinement : Use SHELXL for high R-factor cases; constrain disordered regions (e.g., propyl chain) with ISOR/DFIX commands .

Q. What protocols validate the compound’s purity for in vivo studies?

- HPLC-DAD : Purity ≥98% (column: C18, gradient: 10–90% acetonitrile in 20 min) .

- Residual Solvents : GC-MS to ensure DMSO < 500 ppm and ethanol < 5000 ppm .

- Elemental Analysis : Carbon and nitrogen within ±0.3% of theoretical values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.